molecular formula C14H21NO2 B1390769 3-[(3-Ethoxyphenoxy)methyl]piperidine CAS No. 946725-06-0

3-[(3-Ethoxyphenoxy)methyl]piperidine

Cat. No.: B1390769
CAS No.: 946725-06-0
M. Wt: 235.32 g/mol
InChI Key: PFOMCLWUBJEJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Ethoxyphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Ethoxyphenoxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Ethoxyphenoxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(3-ethoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-16-13-6-3-7-14(9-13)17-11-12-5-4-8-15-10-12/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMCLWUBJEJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[(3-Ethoxyphenoxy)methyl]piperidine chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 3-[(3-Ethoxyphenoxy)methyl]piperidine

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting the central nervous system (CNS) and other biological systems.[1][2][3][4] This guide provides a detailed chemical structure analysis of a specific derivative, 3-[(3-Ethoxyphenoxy)methyl]piperidine, a member of the pharmacologically significant phenoxymethyl piperidine class. While direct literature on this precise isomer is sparse, this document synthesizes data from closely related analogues to provide a predictive and practical framework for its synthesis, characterization, and evaluation. We will dissect its molecular architecture, propose a robust synthetic and analytical workflow, and provide expert insights into its potential structure-activity relationships (SAR). This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit this promising chemical scaffold.

Introduction to the Phenoxymethyl Piperidine Scaffold

The Piperidine Moiety in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is considered a "privileged scaffold".[4] Its prevalence in FDA-approved drugs stems from a combination of favorable properties:

  • Physicochemical Modulation: The basic nitrogen atom (typical pKa of protonated piperidines is ~10-11) is often protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.[5][6]

  • Structural Versatility: The piperidine ring exists in a stable chair conformation, providing a three-dimensional framework to orient substituents in specific axial or equatorial positions for optimal receptor binding.[7]

  • Metabolic Stability: The scaffold itself is generally robust to metabolic degradation, although substitution patterns can influence its metabolic fate.[4]

These features have led to its incorporation into a vast array of drugs, including analgesics, antipsychotics, and antihistamines.[3]

Pharmacological Significance of Aryloxymethyl Ethers

The aryloxymethyl ether linkage, connecting an aromatic system to an aliphatic moiety, is another key pharmacophore. This group is found in drugs with diverse mechanisms of action. For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been investigated for antidepressant activity, comparable to the drug viloxazine, by inhibiting the reuptake of biogenic amines.[8][9][10] Other related structures have been explored as potent D4 receptor antagonists and ORL1 receptor agonists, highlighting the scaffold's potential in treating CNS disorders.[11][12][13]

Rationale for the Analysis of 3-[(3-Ethoxyphenoxy)methyl]piperidine

The specific substitution pattern of 3-[(3-Ethoxyphenoxy)methyl]piperidine presents a unique chemical entity. The placement of the substituent at the 3-position of the piperidine ring introduces a chiral center, offering potential for stereospecific interactions. Furthermore, the meta-position of the ethoxy group on the phenyl ring subtly alters the electronic and steric properties compared to its more studied ortho- and para-substituted cousins. A thorough analysis is therefore critical for any research program aiming to develop this molecule or its derivatives as therapeutic agents.

Core Chemical Structure Analysis

Dissection of the Molecular Architecture

The structure can be deconstructed into three primary components:

  • Piperidine Ring: A saturated heterocycle providing the core 3D structure and a basic nitrogen atom for salt formation and hydrogen bonding.[5]

  • Methylene Bridge (-CH₂-): A flexible single-carbon linker connecting the piperidine ring to the ether oxygen.

  • 3-Ethoxyphenoxy Group: An aromatic ring substituted with an ethoxy group at the meta-position. This group is primarily responsible for lipophilicity and potential π-π stacking or hydrophobic interactions within a receptor binding pocket.

Stereochemistry and Conformational Analysis

The carbon atom at the 3-position of the piperidine ring, to which the phenoxymethyl group is attached, is a stereocenter. Therefore, the molecule exists as a pair of enantiomers, (R)- and (S)-3-[(3-Ethoxyphenoxy)methyl]piperidine. For any biological application, the synthesis and evaluation of individual enantiomers are crucial, as they often exhibit different potency, efficacy, and toxicity profiles.

The piperidine ring itself undergoes rapid chair-chair interconversion at room temperature. The bulky 3-[(3-ethoxyphenoxy)methyl] substituent will have a strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions), a critical consideration for structure-based drug design.

Key Physicochemical Properties (Predicted)
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~249.35 g/mol Adheres to Lipinski's Rule of Five (<500).
cLogP ~2.5 - 3.0Indicates good membrane permeability and potential for CNS penetration.
Topological Polar Surface Area (TPSA) ~34.1 ŲSuggests good oral bioavailability and blood-brain barrier penetration (TPSA < 90 Ų).
pKa (Basic) ~10.2The piperidine nitrogen will be >99% protonated at physiological pH (7.4).
Hydrogen Bond Donors 1 (Amine N-H)Important for target interaction.
Hydrogen Bond Acceptors 2 (Ether O, Amine N)Important for target interaction.

Synthetic Strategy and Verification

Retrosynthetic Analysis

The most logical and field-proven approach to synthesizing this molecule is via a Williamson ether synthesis. This involves disconnecting the ether bond, leading to two key precursors: a piperidine-based alcohol (or its activated form) and a phenolic component.

G Target 3-[(3-Ethoxyphenoxy)methyl]piperidine Disconnect C-O Ether Bond (Williamson Ether Synthesis) Target->Disconnect Precursors N-Boc-3-(hydroxymethyl)piperidine + 3-Ethoxyphenol Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol

This protocol is designed to be self-validating, with purification and characterization steps ensuring the integrity of intermediates. The use of a Boc protecting group on the piperidine nitrogen prevents its competing nucleophilicity during the ether formation step.

Step 1: Activation of the Alcohol

  • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-[(methylsulfonyloxy)methyl]piperidine. This intermediate is often used directly in the next step.

Step 2: Williamson Ether Synthesis

  • In a separate flask, dissolve 3-ethoxyphenol (1.1 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the acidic phenol.

  • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium phenoxide.

  • Add a solution of the crude mesylate from Step 1 in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Monitor by TLC or LC-MS for the formation of the desired product.

  • Cool the reaction to room temperature, quench carefully by adding saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Boc Deprotection

  • Dissolve the crude product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the acid and isolate the free base. For the hydrochloride salt, triturate with diethyl ether.

Purification and Isolation Workflow

The crude product requires rigorous purification to be suitable for biological testing.

G cluster_0 Purification Process cluster_1 Salt Formation (Optional) Crude Crude Free Base Column Silica Gel Chromatography (e.g., DCM/Methanol gradient) Crude->Column Fractions Combine Pure Fractions Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Pure Pure Free Base Solvent->Pure Salt Dissolve in Ether/Ethanol Pure->Salt For stable solid HCl Add HCl in Ether Salt->HCl Precipitate Filter Precipitate HCl->Precipitate Final Final Product (HCl Salt) Precipitate->Final

Caption: Post-synthesis purification and isolation workflow.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation.

The Self-Validating Analytical Workflow

No single technique is sufficient. Mass spectrometry provides the molecular weight, NMR confirms the connectivity and stereochemistry, and IR identifies key functional groups. The combination provides a self-validating system where the data from each technique must be consistent with the proposed structure.

Proton NMR (¹H NMR) Analysis: Expected Signals
  • Aromatic Protons (δ 6.7-7.2 ppm): Four protons on the phenoxy ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

  • Methylene Bridge (-O-CH₂-Pip, δ ~3.9-4.1 ppm): A doublet of doublets or multiplet, coupled to the proton at the C3 position of the piperidine ring.

  • Ethoxy Group (-O-CH₂-CH₃, δ ~4.0 ppm and ~1.4 ppm): A quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant (J) of ~7 Hz.

  • Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of complex, overlapping multiplets. The protons on C2 and C6 adjacent to the nitrogen will be the most deshielded. The N-H proton may appear as a broad singlet, which can be exchanged with D₂O.

Carbon NMR (¹³C NMR) Analysis: Signature Shifts
  • Aromatic Carbons (δ ~110-160 ppm): Six signals are expected. The carbon attached to the ether oxygen (C-O) will be the most downfield (~159 ppm), and the carbon attached to the ethoxy group will also be significantly downfield.

  • Methylene Bridge (-O-CH₂-Pip, δ ~70-75 ppm): A key signal indicating the ether linkage.

  • Ethoxy Group (-O-CH₂-CH₃, δ ~63 ppm and ~15 ppm): Two distinct signals for the methylene and methyl carbons.

  • Piperidine Ring Carbons (δ ~25-55 ppm): Signals corresponding to the five carbons of the piperidine ring.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mode, the primary expected ion will be the protonated molecule [M+H]⁺ at m/z ≈ 250.3. Key fragmentation patterns would likely involve cleavage of the ether bond or fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy
  • N-H Stretch (~3300 cm⁻¹): A moderate, somewhat broad peak characteristic of a secondary amine.

  • C-H Stretches (~2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching.

  • C=C Aromatic Stretch (~1600, ~1480 cm⁻¹): Peaks indicating the presence of the benzene ring.

  • C-O-C Ether Stretch (~1250 cm⁻¹, ~1050 cm⁻¹): Strong, characteristic asymmetric and symmetric stretching vibrations.

Structure-Activity Relationship (SAR) Insights

Based on literature for related compounds, we can infer potential SAR trends for this scaffold.[12][14][15][16]

The Role of the 3-Ethoxy Substituent

The position and nature of the alkoxy group are critical. Studies on related scaffolds have shown that moving a substituent from the para- or ortho-position to the meta-position can significantly alter receptor binding and selectivity.[12][14] The meta-ethoxy group provides a balance of lipophilicity and hydrogen bond accepting capability without adding significant steric bulk near the crucial ether linkage.

Modifications of the Piperidine Ring
  • N-Substitution: The secondary amine is a prime handle for modification. Introducing different substituents (e.g., alkyl, benzyl, or more complex groups) can drastically alter pharmacology, selectivity, and pharmacokinetic properties.[15]

  • Ring Conformation: Introducing substituents on the piperidine ring can lock it into a specific conformation, which can be used to probe the optimal geometry for receptor binding.

Logical Flow for Lead Optimization

The following diagram outlines a logical workflow for a medicinal chemistry program starting with this core structure.

G Start Core Scaffold: 3-[(3-Ethoxyphenoxy)methyl]piperidine A A: Modify Phenyl Ring (Explore O/P Isomers, Change Alkoxy Chain) Start->A B B: Modify Piperidine N-H (N-Alkylation, N-Arylation) Start->B C C: Modify Piperidine Ring (Add substituents, Explore stereoisomers) Start->C A1 Test for Potency & Selectivity A->A1 B1 Test for Potency & ADME Properties B->B1 C1 Test for Stereospecific Binding C->C1

Caption: Logical workflow for SAR-driven lead optimization.

Conclusion

3-[(3-Ethoxyphenoxy)methyl]piperidine is a structurally intriguing molecule with significant potential as a scaffold for CNS-active agents. Its analysis requires a methodical approach, combining rational synthesis with a comprehensive suite of modern analytical techniques. By understanding its core chemical features, stereochemistry, and predictive physicochemical properties, researchers can effectively design, synthesize, and characterize this compound. The insights provided in this guide, drawn from extensive literature on analogous structures, offer a solid foundation for future research and development efforts aimed at unlocking the therapeutic potential of the phenoxymethyl piperidine class.

References

  • Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., Martini, C., & Rossi, A. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225. [Link]

  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • American Chemical Society. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. ACS Publications. [Link]

  • Balsamo, A., et al. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Zimmerman, D. M., et al. (1993). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. Journal of Medicinal Chemistry, 36(20), 2833–2841. [Link]

  • Wess, J., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • O'Riodan, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • IRIS. (n.d.). SYNTHETIC SUBSTANCES WITH MORPHINE-LIKE EFFECT Relationship between Chemical Structure and Analgesic Action. paho.org. [Link]

  • O'Riodan, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(22), 7983. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-[(4-Fluorophenoxy)methyl]piperidine Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. [Link]

  • Stasiak, A., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Pharmacological Reports, 70(5), 956-965. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[8][9][11]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose University Consortium. [Link]

  • Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117769. [Link]

  • LookChem. (n.d.). PIPERAZINE. LookChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]

  • PubChem. (n.d.). 3-Methylpiperidine. PubChem. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361–1370. [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.org. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

Sources

A Technical Guide to the Structural and Pharmacological Comparison of 3-[(3-Ethoxyphenoxy)methyl]piperidine and Viloxazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of 3-[(3-Ethoxyphenoxy)methyl]piperidine and the established pharmaceutical agent, Viloxazine. While both molecules share a phenoxy-methyl linker, the core heterocyclic scaffold—piperidine versus morpholine—imparts distinct structural, physicochemical, and pharmacological properties. This document will dissect these differences, offering insights into their potential implications for drug design and development. We will explore synthetic pathways, stereochemical considerations, conformational analysis, and pharmacological profiles, with a focus on their interaction with monoamine transporters. Furthermore, detailed experimental protocols for synthesis, characterization, and in vitro evaluation are provided to empower researchers in their exploration of these and related chemical entities.

Introduction

The modulation of monoamine neurotransmitter levels, particularly norepinephrine, is a cornerstone of treatment for various central nervous system (CNS) disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). Viloxazine, a selective norepinephrine reuptake inhibitor (NRI), has a long history of use as an antidepressant and has been repurposed for the treatment of ADHD.[1] Its structure is characterized by a morpholine ring linked to a 2-ethoxyphenoxy moiety.

In the quest for novel CNS agents with optimized efficacy and safety profiles, the exploration of structural analogues is paramount. 3-[(3-Ethoxyphenoxy)methyl]piperidine presents an intriguing case for comparison. By replacing the morpholine ring of a Viloxazine analogue with a piperidine scaffold and shifting the ethoxy group to the meta position, we can investigate the impact of these modifications on the molecule's properties. Notably, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and shown to possess biological activity comparable to Viloxazine, suggesting that the piperidine core can effectively mimic the morpholine in this pharmacological context.[2][3] This guide will provide a comprehensive technical comparison to inform further research and development in this chemical space.

Structural Comparison: Piperidine vs. Morpholine Core

The fundamental structural difference between 3-[(3-Ethoxyphenoxy)methyl]piperidine and Viloxazine lies in their heterocyclic cores. This seemingly subtle change from a piperidine to a morpholine ring has profound implications for the molecule's physical and chemical properties.

Physicochemical Properties

The replacement of a methylene group (-CH2-) in piperidine with an oxygen atom in morpholine alters the molecule's polarity, basicity, and lipophilicity.

PropertyPiperidine CoreMorpholine CoreRationale
Basicity (pKa) HigherLowerThe electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen, making it a weaker base compared to the piperidine nitrogen.
Lipophilicity (LogP) HigherLowerThe presence of the polar ether linkage within the morpholine ring increases its hydrophilicity, generally leading to a lower LogP value compared to its piperidine counterpart.
Hydrogen Bonding N-H donorN-H donor, O acceptorThe morpholine oxygen can act as a hydrogen bond acceptor, offering an additional point of interaction with biological targets or influencing solubility and permeability.
Conformational Analysis

Both piperidine and morpholine rings adopt a chair conformation as their most stable arrangement. However, the presence of the oxygen atom in the morpholine ring can influence the ring's flexibility and the preferred orientation of substituents. Infrared spectroscopy studies have shown that for both piperidine and morpholine, the NH-equatorial conformer is predominant.[4]

In the context of drug-receptor interactions, the conformational preferences of the heterocyclic ring and the orientation of the phenoxymethyl side chain are critical. The piperidine ring is generally considered more flexible than the morpholine ring, which may allow for a more adaptable fit into a binding pocket.

Synthesis and Stereochemistry

Both 3-[(3-Ethoxyphenoxy)methyl]piperidine and Viloxazine are chiral molecules, possessing a stereocenter at the point of attachment of the phenoxymethyl side chain to the heterocyclic ring. The synthesis of these compounds can be achieved through various routes, with control of stereochemistry being a key consideration.

Synthesis of 3-[(3-Ethoxyphenoxy)methyl]piperidine

A plausible synthetic route to 3-[(3-Ethoxyphenoxy)methyl]piperidine can be adapted from established methods for similar piperidine derivatives.[5][6][7]

Experimental Protocol: Synthesis of 3-[(3-Ethoxyphenoxy)methyl]piperidine

  • Step 1: Synthesis of 1-benzyl-3-(hydroxymethyl)piperidine: To a solution of 1-benzyl-3-piperidinecarboxylic acid ethyl ester in an appropriate solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction carefully with water and sodium hydroxide solution. Filter the mixture and concentrate the filtrate to obtain the crude alcohol.

  • Step 2: Synthesis of 1-benzyl-3-[(3-ethoxyphenoxy)methyl]piperidine: To a solution of 1-benzyl-3-(hydroxymethyl)piperidine and 3-ethoxyphenol in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C. Stir the mixture for a short period, then add a suitable activating agent for the alcohol (e.g., tosyl chloride) or employ a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). Stir the reaction at room temperature until completion. Extract the product with an organic solvent and purify by column chromatography.

  • Step 3: Debenzylation to yield 3-[(3-ethoxyphenoxy)methyl]piperidine: Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol) and add a palladium catalyst (e.g., 10% Pd/C). Subject the mixture to hydrogenation at a suitable pressure until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the final product.

Synthesis of Viloxazine

The synthesis of Viloxazine has been well-documented and typically involves the reaction of 2-ethoxyphenol with an epoxide, followed by cyclization to form the morpholine ring.[8]

Experimental Protocol: Synthesis of Viloxazine

  • Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane: React 2-ethoxyphenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding epoxide.

  • Step 2: Ring opening and cyclization: The epoxide is then reacted with a suitable amine, such as 2-aminoethanol, followed by an intramolecular cyclization to form the 2-(hydroxymethyl)morpholine intermediate.

  • Step 3: Formation of the ether linkage: The hydroxyl group of the intermediate is then converted to a leaving group (e.g., a tosylate) and reacted with 2-ethoxyphenol to form the final Viloxazine product.

Stereochemistry and Chiral Separation

The stereochemistry of these compounds is critical for their pharmacological activity. For Viloxazine, the (S)-isomer is reported to be significantly more potent as a norepinephrine reuptake inhibitor than the (R)-isomer.[8][9][10][11] It is highly probable that a similar stereochemical preference exists for 3-[(3-Ethoxyphenoxy)methyl]piperidine.

Experimental Protocol: Chiral HPLC Separation

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak IA or IB), is typically used.[1][2][12]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. For basic compounds like these, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: UV detection at a suitable wavelength (e.g., 270 nm) is appropriate for these aromatic compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

The separation of enantiomers is achieved through differential interactions with the chiral stationary phase.

Pharmacological Profile: A Comparative Analysis

The primary mechanism of action for Viloxazine is the selective inhibition of the norepinephrine transporter (NET).[1] This leads to an increase in the synaptic concentration of norepinephrine. Recent studies have also indicated that Viloxazine possesses activity at serotonin receptors, specifically as a 5-HT2B antagonist and a 5-HT2C agonist, which may contribute to its overall therapeutic effect.

Given that 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives exhibit comparable biological activity to Viloxazine, it is reasonable to hypothesize that 3-[(3-Ethoxyphenoxy)methyl]piperidine also functions as a norepinephrine reuptake inhibitor.[2][3]

Norepinephrine Reuptake Inhibition

The potency of these compounds as NRIs can be determined using in vitro assays.

Experimental Protocol: In Vitro Norepinephrine Reuptake Assay

  • Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

  • Radioligand Binding Assay:

    • Prepare cell membranes from the hNET-expressing cells.

    • Incubate the membranes with a radiolabeled ligand for the NET, such as [3H]nisoxetine, in the presence of varying concentrations of the test compound (3-[(3-Ethoxyphenoxy)methyl]piperidine or Viloxazine).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki (inhibition constant) value for each compound, which represents its affinity for the NET.

  • Synaptosomal Uptake Assay:

    • Prepare synaptosomes from a specific brain region rich in noradrenergic terminals (e.g., hypothalamus or cortex) from rats or mice.

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding radiolabeled norepinephrine ([3H]NE).

    • After a short incubation period, terminate the uptake by rapid filtration and washing.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each compound, which represents its potency in inhibiting norepinephrine uptake.

Structure-Activity Relationship (SAR)
  • Piperidine vs. Morpholine: The comparable activity of the piperidine analogue suggests that the oxygen atom in the morpholine ring of Viloxazine is not essential for potent NET inhibition. The increased lipophilicity of the piperidine ring may enhance blood-brain barrier penetration.

  • Position of the Ethoxy Group: The shift of the ethoxy group from the ortho- (as in Viloxazine) to the meta-position may influence the binding orientation of the molecule within the NET. This could potentially alter the potency and selectivity profile. Further studies with the para-isomer would provide a more complete SAR picture.

  • Metabolic Stability: The piperidine ring is generally more susceptible to metabolism (e.g., oxidation) by cytochrome P450 enzymes compared to the more metabolically stable morpholine ring.[13] This could lead to a shorter half-life for the piperidine analogue in vivo.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals for 3-[(3-Ethoxyphenoxy)methyl]piperidine would include triplets and quartets for the ethoxy group, multiplets for the aromatic and piperidine protons, and a characteristic signal for the N-H proton.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the compound by observing the [M+H]⁺ ion.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

High-Performance Liquid Chromatography (HPLC)
  • Purity Analysis: Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier (e.g., trifluoroacetic acid) can be used to determine the purity of the compound.

Conclusion

The structural comparison of 3-[(3-Ethoxyphenoxy)methyl]piperidine and Viloxazine reveals key differences in their physicochemical properties and potential metabolic stability, primarily due to the substitution of the morpholine with a piperidine core. The existing evidence for a related isomer suggests that the piperidine scaffold is a viable alternative for achieving potent norepinephrine reuptake inhibition. The shift in the ethoxy group position from ortho to meta warrants further investigation to fully elucidate its impact on the structure-activity relationship. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and pharmacological evaluation of these and other novel monoamine reuptake inhibitors. Further research into the in vivo pharmacokinetic and pharmacodynamic profiles of 3-[(3-Ethoxyphenoxy)methyl]piperidine is necessary to fully assess its potential as a CNS therapeutic agent.

Visualization

Chemical Structures

Caption: 2D structures of 3-[(3-Ethoxyphenoxy)methyl]piperidine and Viloxazine.

Synthetic Workflow

G cluster_0 Synthesis of 3-[(3-Ethoxyphenoxy)methyl]piperidine cluster_1 Synthesis of Viloxazine start1 1-Benzyl-3-piperidinecarboxylic acid ethyl ester step1_1 Reduction (e.g., LiAlH4) start1->step1_1 intermediate1 1-Benzyl-3-(hydroxymethyl)piperidine step1_1->intermediate1 step1_2 Etherification (e.g., Mitsunobu or Williamson) with 3-Ethoxyphenol intermediate1->step1_2 intermediate2 1-Benzyl-3-[(3-ethoxyphenoxy)methyl]piperidine step1_2->intermediate2 step1_3 Debenzylation (e.g., H2, Pd/C) intermediate2->step1_3 end1 3-[(3-Ethoxyphenoxy)methyl]piperidine step1_3->end1 start2 2-Ethoxyphenol + Epichlorohydrin step2_1 Epoxidation start2->step2_1 intermediate3 1-(2-Ethoxyphenoxy)-2,3-epoxypropane step2_1->intermediate3 step2_2 Ring opening and cyclization with 2-Aminoethanol intermediate3->step2_2 intermediate4 2-(Hydroxymethyl)morpholine derivative step2_2->intermediate4 step2_3 Ether formation intermediate4->step2_3 end2 Viloxazine step2_3->end2

Caption: Generalized synthetic workflows for the target compounds.

Pharmacological Comparison

G cluster_0 Primary Mechanism of Action cluster_1 Potential Secondary Mechanisms compound1 3-[(3-Ethoxyphenoxy)methyl]piperidine NET Norepinephrine Transporter (NET) Inhibition compound1->NET Hypothesized compound2 Viloxazine compound2->NET Established SERT Serotonin Receptors (e.g., 5-HT2B, 5-HT2C) compound2->SERT Demonstrated

Caption: Comparative overview of pharmacological targets.

References

  • Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry, 30(1), 222–225. [Link]

  • Viloxazine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

  • Greenwood, D. T. (1980). Viloxazine and its stereoisomers. British journal of clinical pharmacology, 9(Suppl 1), 91S–96S.
  • Baldock, R. W., & Katritzky, A. R. (1968). The conformational analysis of saturated heterocycles. Part XVIII. The orientation of NH-groups in piperidines and morpholines from infrared spectroscopy. Journal of the Chemical Society B: Physical Organic, 1470–1476.
  • Dring, L. G., & Luscombe, D. K. (1983). Stereospecificity of behavioural effects of viloxazine in bulbectomized rats does not correlate with its 5-HT-releasing action in vitro. Journal of pharmacy and pharmacology, 35(11), 738–740.
  • Bye, A., Jones, R., & Langley, P. F. (1977). Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. Arzneimittel-Forschung, 27(6), 1157–1160.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

  • Felpin, F. X., & Lebreton, J. (2003). A useful and efficient method for the synthesis of 3-substituted piperidines. The Journal of organic chemistry, 68(25), 9836–9839.
  • Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. [Link]

  • Shintani, T., & Nozaki, K. (2005). Synthesis of 3-Aryl- and 3-Vinylpiperidines by Nickel-Catalyzed Heck-Type Reaction of N-Homoallyl-N-vinylamines. Organic letters, 7(12), 2361–2363.
  • O'Neil, I. A., & Costello, J. F. (2003). A short and efficient synthesis of 3-substituted piperidines. Tetrahedron letters, 44(48), 8683–8685.
  • Mallion, K. B., Todd, A. H., Turner, R. W., Bainbridge, J. G., Greenwood, D. T., Madinaveitia, J., ... & Whittle, B. A. (1972). 2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride, a new antidepressant agent.
  • Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 51(3), 314-326. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)prop-2-en-1-one. Journal of Molecular Structure, 1074, 303-308. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 102(46), 16671–16676.
  • Pei, Z., Li, X., von Geldern, T. W., Longenecker, K., Pireh, D., Stewart, K. D., ... & Trevillyan, J. M. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of medicinal chemistry, 50(8), 1983–1987. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a369-a382. [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of medicinal chemistry, 51(13), 3914-3928. [Link]

  • Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & medicinal chemistry letters, 14(7), 1795-1798. [Link]

  • Structure–activity relationship of piperidine derivatives with anti-inflammatory, antibacterial, and antifungal activity. Journal of Molecular Structure, 1292, 136209.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2478-2489.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 299, 117822. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. Turkish Journal of Chemistry, 49(6), 1438-1452.
  • Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. Journal of medicinal chemistry, 64(24), 18131-18155.

Sources

Technical Monograph: 3-[(3-Ethoxyphenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

3-[(3-Ethoxyphenoxy)methyl]piperidine hydrochloride is a synthetic organic compound belonging to the class of aryloxymethylpiperidines . It serves as a critical structural probe in the development of norepinephrine reuptake inhibitors (NRIs).

Structurally, it is the piperidine isostere of the antidepressant Viloxazine (which contains a morpholine ring), specifically modified at the phenoxy substitution pattern (meta-ethoxy vs. ortho-ethoxy). In medicinal chemistry, this compound is utilized to map the steric and electronic requirements of the norepinephrine transporter (NET) binding pocket, differentiating it from the ortho-substituted analogs which typically exhibit higher potency.

Chemical Identification Data
PropertySpecification
IUPAC Name 3-[(3-ethoxyphenoxy)methyl]piperidine hydrochloride
Common Designation Meta-ethoxy-piperidine-viloxazine analogue
Molecular Formula C₁₄H₂₁NO₂ · HCl
Molecular Weight 271.78 g/mol (Salt); 235.32 g/mol (Free Base)
SMILES (Free Base) CCOC1=CC=CC(OCC2CCCNC2)=C1
Structural Class 3-Substituted Piperidine / Phenyl Ether
Key Moiety 3-Ethoxyphenoxy ether linkage

Synthesis & Production Protocol

The synthesis of 3-[(3-Ethoxyphenoxy)methyl]piperidine requires precise control over the ether linkage formation. While early literature utilized N-benzyl protection with subsequent hydrogenolysis (Balsamo et al., 1987), modern protocols favor the N-Boc Mitsunobu strategy for higher purity and easier purification.

Reaction Logic (Causality)
  • N-Protection (Boc): The secondary amine of the piperidine must be protected to prevent N-alkylation or polymerization during the coupling step. tert-Butyloxycarbonyl (Boc) is chosen for its stability under basic Mitsunobu conditions and facile removal with acid (HCl), which conveniently yields the final salt form directly.

  • Mitsunobu Coupling: Direct etherification using triphenylphosphine (

    
    ) and diisopropyl azodicarboxylate (DIAD) is preferred over nucleophilic substitution (using mesylates) to avoid elimination side-reactions common with secondary alkyl halides.
    
Detailed Workflow (Graphviz)

Synthesis_Pathway Start1 3-(Hydroxymethyl) piperidine Step1 N-Protection (Boc2O, NaOH) Start1->Step1 Inter1 N-Boc-3-(hydroxymethyl) piperidine Step1->Inter1 Step2 Mitsunobu Coupling (PPh3, DIAD, THF) Inter1->Step2 Reagent 3-Ethoxyphenol Reagent->Step2 Inter2 N-Boc-3-[(3-ethoxyphenoxy) methyl]piperidine Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 3-[(3-Ethoxyphenoxy)methyl] piperidine HCl Step3->Final

Figure 1: Synthetic pathway utilizing N-Boc protection and Mitsunobu etherification.

Experimental Protocol (Self-Validating)

Step 1: Coupling (Ether Formation)

  • Charge: In a dry round-bottom flask under nitrogen, dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) and 3-ethoxyphenol (1.1 eq) in anhydrous THF (10 mL/g).

  • Add PPh3: Add Triphenylphosphine (1.2 eq) and cool the mixture to 0°C.

  • Add DIAD: Dropwise add Diisopropyl azodicarboxylate (1.2 eq) over 20 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation.

  • Reaction: Warm to room temperature and stir for 12–16 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol spot (low Rf) should disappear.

  • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off TPPO. Purify filtrate via silica gel chromatography.

Step 2: Deprotection & Salt Formation

  • Dissolve: Dissolve the purified N-Boc intermediate in dry dichloromethane (DCM).

  • Acidify: Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2 hours. The product may precipitate as a white solid. If not, add diethyl ether to induce crystallization.

  • Isolation: Filter the solid under argon (hygroscopic). Wash with dry ether.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Physicochemical Properties[1][2][3][4][5][6]

The following data characterizes the hydrochloride salt. Note that the meta-substitution pattern significantly alters the crystal packing and solubility compared to the ortho-isomer.

ParameterValue / DescriptionNote
Physical State White to off-white crystalline powderHygroscopic
Melting Point 145°C – 148°CDistinct from ortho-isomer (Viloxazine analog)
Solubility (Water) High (>50 mg/mL)Due to ionic HCl form
Solubility (Organic) Soluble in MeOH, DMSO; Insoluble in Hexane
pKa (Calculated) ~9.8 (Piperidine nitrogen)Typical for secondary amines
LogP (Free Base) 2.5 (Predicted)Lipophilic enough for CNS penetration
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 2 (Ether Oxygen, Phenoxy Oxygen)

Pharmacology & Mechanism of Action[7]

Structure-Activity Relationship (SAR)

This compound is a regioisomer probe . In the study of Viloxazine and Reboxetine analogs, the position of the ethoxy group on the phenyl ring is a determinant of affinity for the Norepinephrine Transporter (NET).

  • Ortho-Ethoxy (2-position): Favored conformation for NET binding (Viloxazine-like activity).

  • Meta-Ethoxy (3-position - This Compound): Generally exhibits reduced affinity for NET compared to the ortho-isomer. The meta-substitution alters the steric bulk vector, preventing the "lock-and-key" fit required for optimal inhibition of the transporter.

  • Mechanism: It acts as a weak to moderate inhibitor of monoamine reuptake, primarily affecting norepinephrine.

Comparative Signaling Pathway

The compound influences the synaptic concentration of norepinephrine.

MOA_Pathway Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse NE Release NET NET (Transporter) NET->Presynaptic Recycling Compound 3-[(3-Ethoxyphenoxy) methyl]piperidine Compound->NET Inhibits (Ki > Ortho) Synapse->NET Reuptake Receptor Adrenergic Receptor (Post-synaptic) Synapse->Receptor Increased NE Binding

Figure 2: Mechanism of action showing inhibition of the Norepinephrine Transporter (NET).

Safety & Handling

Signal Word: WARNING

Hazard Statements (GHS)[2]
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to "gumming" and difficulty in weighing.

  • Spill Response: Sweep up dry solid to avoid dust generation. Neutralize surface with dilute sodium bicarbonate solution.

References

  • Balsamo, A., et al. (1987). "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[3][4][5] Synthesis and antidepressant activity."[6][4][5][7] Journal of Medicinal Chemistry, 30(1), 222–225.[6]

    • Core Reference: Establishes the synthetic route and SAR for the ethoxyphenoxymethyl-piperidine class.
  • PubChem. (n.d.). "3-[(2-ethoxyphenoxy)methyl]piperidine (Compound Summary)." National Library of Medicine.

    • Data Verification: Provides structural data for the ortho-isomer, used for comparative physicochemical property prediction.
  • Fisher Scientific. (2023). "Piperidine Safety Data Sheet."

    • Safety Grounding: Base safety d

Sources

Troubleshooting & Optimization

Resolving solubility issues of 3-[(3-Ethoxyphenoxy)methyl]piperidine in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(3-Ethoxyphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to move beyond simple instructions, offering a clear rationale for each methodological choice to empower you in your experimental design.

Section 1: Understanding the Molecule - A Physicochemical Approach

This section addresses the fundamental properties of 3-[(3-Ethoxyphenoxy)methyl]piperidine that govern its behavior in aqueous media.

Q1: Why is 3-[(3-Ethoxyphenoxy)methyl]piperidine expected to have low solubility in neutral water?

A1: The molecular structure of 3-[(3-Ethoxyphenoxy)methyl]piperidine contains both hydrophilic (water-loving) and hydrophobic (water-fearing) components. The ethoxyphenoxy group and the hydrocarbon backbone of the piperidine ring are non-polar and hydrophobic, which limits their favorable interaction with polar water molecules.[1] While the piperidine nitrogen can participate in hydrogen bonding, the large hydrophobic portion of the molecule dominates its overall character, leading to poor aqueous solubility at neutral pH. The general principle of "like dissolves like" suggests that such a molecule will be more soluble in less polar solvents.

Q2: What is the most critical functional group influencing the aqueous solubility of this compound?

A2: The secondary amine within the piperidine ring is the most critical functional group for manipulating aqueous solubility. This nitrogen atom has a lone pair of electrons, making it a weak base.[2][3] In an aqueous solution, this amine can accept a proton (H+) to form a positively charged piperidinium ion. This conversion from a neutral, less polar molecule to a charged, more polar ionic species drastically increases its affinity for water, thereby enhancing solubility. The pKa of the protonated form of piperidine is typically around 11.2, meaning it is predominantly in its charged, more soluble form at a pH below this value.[4][5][6]

Section 2: Initial Troubleshooting - First-Line Strategies

If you are encountering solubility issues, start with these fundamental, high-success-rate approaches before moving to more complex methods.

Q3: My 3-[(3-Ethoxyphenoxy)methyl]piperidine powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first and most effective step I should take?

A3: The most direct approach is pH adjustment . Given the basic nature of the piperidine moiety, lowering the pH of the solvent will protonate the nitrogen atom, forming a highly soluble salt (e.g., a hydrochloride salt).[4][7] This is the most common and effective method for increasing the solubility of basic drugs.[8][9]

For many applications, preparing a concentrated stock solution in a slightly acidic vehicle is the best practice. For example, dissolving the compound in water and adding a stoichiometric equivalent of hydrochloric acid (HCl) will form the hydrochloride salt, which is often available commercially as a more soluble alternative.[10]

Workflow: pH-Dependent Solubilization

cluster_0 Neutral pH (e.g., Water, PBS pH 7.4) cluster_1 Acidic pH (e.g., pH < 6) A Piperidine Compound (Free Base) - Low Polarity - Hydrophobic B Poor Aqueous Solubility - Precipitation - Suspension A->B Dominant Form C Protonated Piperidinium Ion - High Polarity - Hydrophilic Salt A->C Add Acid (H+) pH Adjustment D Enhanced Aqueous Solubility - Clear Solution C->D Dominant Form

Caption: Mechanism of pH-dependent solubility enhancement.

Q4: I need to use a co-solvent like DMSO to make a concentrated stock. However, my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This is a common challenge that occurs when a drug is highly soluble in an organic co-solvent but poorly soluble in the final aqueous medium.[4] The abrupt change in solvent polarity upon dilution causes the compound to crash out of the solution. Here are several strategies to mitigate this:

  • Optimize Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is as low as possible, typically ≤1%, to minimize effects on the biological system, but high enough to maintain solubility.[4]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions into a buffer that contains a higher percentage of the co-solvent before the final dilution.[4]

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in the organic solvent can prevent it from exceeding its solubility limit in the final aqueous buffer.[4]

  • Incorporate Other Solubilizers: Add a surfactant or cyclodextrin to the final aqueous buffer to help maintain the compound's solubility upon dilution.

Section 3: Advanced Solubilization Techniques

When basic pH and co-solvent strategies are insufficient or not suitable for your experimental system (e.g., due to pH sensitivity or solvent toxicity), advanced formulation approaches are necessary.

Q5: When should I consider using more complex excipients like cyclodextrins or surfactants?

A5: You should consider these advanced techniques when:

  • Simple pH adjustment and co-solvents do not achieve the target concentration.

  • The required concentration of a co-solvent is toxic to your cellular or in vivo model.

  • You need to improve the dissolution rate for an in vivo study and require a stable formulation.[8]

  • The compound is intended for a formulation where pH modification is not feasible.[11]

Q6: How do cyclodextrins and surfactants work to increase solubility?

A6:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They act as molecular hosts, encapsulating the hydrophobic part of a guest molecule—like the ethoxyphenoxy group of your compound—within their cavity.[][15] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic portion from the water and increasing the apparent solubility of the compound.[16][17][18]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles.[19][20] The micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, resulting in their solubilization within the aqueous medium.[21][22][23]

Workflow: Cyclodextrin Inclusion Complex

cluster_0 Mechanism of Action A Poorly Soluble Drug (Hydrophobic) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Formation of a water-soluble inclusion complex.

Data Summary: Comparison of Solubilization Strategies
StrategyMechanismProsConsTypical Starting Point
pH Adjustment Forms a soluble salt by protonating the piperidine nitrogen.Simple, cost-effective, significant solubility increase for basic compounds.[8]Only applicable to ionizable compounds; may not be suitable for pH-sensitive assays.[7]Prepare a solution in 10-50 mM HCl or a citrate buffer at pH 3-5.[4]
Co-solvents Reduces the polarity of the aqueous solvent system.[24][25][26]Effective for many compounds, easy to prepare.Can cause precipitation on dilution; potential for cellular toxicity.[4]1-10% v/v DMSO, Ethanol, or PEG 400 in the final solution.[24][27]
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the drug.[12][13]Low toxicity, effective for a wide range of hydrophobic molecules.[16]Can be expensive; saturation limits; may alter drug-receptor binding.1-5% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD).[15]
Surfactants Sequesters the drug within micelles.[20][21]High solubilization capacity.Potential for toxicity; can interfere with protein assays.[22]0.1-2% w/v Polysorbate 80 (Tween® 80) or Cremophor® EL.[20]
Section 4: Key Experimental Protocols

Here are detailed, step-by-step methodologies for core solubilization experiments.

Protocol 1: pH-Solubility Profiling

This experiment determines the solubility of your compound across a range of pH values.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Addition: Add an excess amount of 3-[(3-Ethoxyphenoxy)methyl]piperidine powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Reporting: Plot the solubility (mg/mL or mM) against the pH to generate the profile.

Protocol 2: Preparation of a 10 mM Stock Solution using a Co-solvent

This protocol details the preparation of a stock solution in DMSO, a common co-solvent.

  • Calculation: Determine the mass of 3-[(3-Ethoxyphenoxy)methyl]piperidine needed. (Molecular Weight of free base: ~249.35 g/mol ). For 1 mL of a 10 mM solution, you will need 2.49 mg.

  • Weighing: Accurately weigh the calculated amount of compound into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the desired volume of high-purity DMSO (e.g., 1 mL).

  • Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution appropriately. For many compounds in DMSO, storage at -20°C is common, but check for precipitation upon freezing. If precipitation occurs, storing at room temperature (if the compound is stable) or preparing fresh solutions may be necessary.[4]

Protocol 3: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This experiment determines the effect of a cyclodextrin on your compound's solubility.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer (e.g., water or PBS).

  • Sample Addition: Add an excess amount of 3-[(3-Ethoxyphenoxy)methyl]piperidine to each cyclodextrin solution.

  • Equilibration & Quantification: Follow steps 3-5 from the pH-Solubility Profiling protocol.

  • Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant of the complex.

Workflow: Solubility Troubleshooting Logic

Start Compound Fails to Dissolve in Aqueous Buffer Step1 Is the compound basic (contains an amine)? Start->Step1 Step2 Adjust pH to acidic range (e.g., pH 3-5) Step1->Step2 Yes Step4 Use Co-solvent (e.g., DMSO, Ethanol) Step1->Step4 No / Ionizable Step3 Does it dissolve? Step2->Step3 Step3->Step4 No / Insufficient Success Problem Solved Step3->Success Yes Step5 Does it precipitate on dilution? Step4->Step5 Step6 Consider Advanced Methods: - Cyclodextrins - Surfactants - Solid Dispersions Step5->Step6 Yes Step5->Success No Fail Consult Formulation Specialist Step6->Fail If still unsuccessful

Caption: A decision tree for troubleshooting solubility issues.

References
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Grokipedia. (n.d.). Cosolvent. Available from: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • PMC. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Available from: [Link]

  • PMC. (2022, November 2). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • THE PCCA BLOG. (2022, January 5). The Role of Surfactants in Compounded Preparation. Available from: [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Available from: [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Available from: [Link]

  • University of Liverpool. (n.d.). Solubility and pH of amines. Available from: [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Available from: [Link]

  • ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution? - Blog. Available from: [Link]

  • SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Available from: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Available from: [Link]

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Available from: [Link]

  • Catalent. (2024, March 28). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Available from: [Link]

  • EPA. (n.d.). 3-(3-Nitrophenoxy)piperidine Properties. Available from: [Link]

  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Available from: [Link]

  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of 3-[(3-Ethoxyphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: 3-[(3-Ethoxyphenoxy)methyl]piperidine CAS (HCl Salt): 1171079-15-4 Molecular Formula: C₁₄H₂₁NO₂

This guide provides a comprehensive infrared spectroscopy analysis for 3-[(3-Ethoxyphenoxy)methyl]piperidine , a critical pharmacophore in the development of norepinephrine reuptake inhibitors and piperidine-based antidepressants. Unlike generic spectral databases, this document focuses on comparative spectral discrimination —demonstrating how to distinguish this specific meta-substituted isomer from its ortho-analogs and salt forms using Fourier Transform Infrared (FTIR) spectroscopy.

Structural Deconvolution & Spectral Prediction

To achieve high-confidence identification without a certified reference standard, we utilize Fragment-Based Spectral Assignment . The molecule is deconvoluted into three distinct vibrational domains: the Piperidine Ring, the Ether Linkage, and the 1,3-Disubstituted Aromatic System.

Signal Pathway Diagram

The following logic map illustrates the correlation between structural moieties and their specific IR absorption zones.

FTIR_Assignment cluster_0 Functional Moieties cluster_1 Diagnostic Bands (cm⁻¹) Molecule 3-[(3-Ethoxyphenoxy) methyl]piperidine Piperidine Piperidine Ring (Secondary Amine) Molecule->Piperidine Ether Ether Linkages (Alkyl-Aryl) Molecule->Ether Aromatic Benzene Ring (1,3-Meta Substituted) Molecule->Aromatic NH_Stretch N-H Stretch 3300-3500 Piperidine->NH_Stretch CH_Stretch C-H Stretch 2800-2950 Piperidine->CH_Stretch CO_Stretch C-O-C Stretch 1200-1275 (Asym) 1020-1075 (Sym) Ether->CO_Stretch Ring_Mode Ring Breathing 1450-1600 Aromatic->Ring_Mode OOP_Bend OOP Bending 690 & 780 Aromatic->OOP_Bend

Figure 1: Structural deconvolution logic mapping functional groups to diagnostic IR frequency zones.

Detailed Band Assignment Table

The following data synthesizes theoretical group frequencies with empirical data from analogous aryl-alkyl ethers and piperidines.

Frequency Region (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Notes
3300 – 3500 N-H Stretching (Weak)Piperidine (2° Amine)Broadens significantly if H-bonding is present. In HCl salts, this shifts to 2400–3000 cm⁻¹ (ammonium band).
3000 – 3100 C-H Stretching (sp²)Aromatic RingWeak, sharp bands characteristic of benzene rings.
2800 – 2950 C-H Stretching (sp³)Piperidine / EthoxyStrong intensity. The "Bohlmann bands" (~2700–2800 cm⁻¹) may appear if the piperidine lone pair is anti-periplanar to C-H bonds.
1580 – 1600 C=C Ring StretchingAromatic Ring"Quadrant stretching" modes; critical for confirming aromaticity.
1230 – 1270 C-O Asym. StretchAryl-Alkyl EtherPrimary Identifier. Very strong band. Distinguishes the phenoxy ether linkage.
1100 – 1150 C-O-C StretchEthoxy GroupSecondary ether band specific to the ethoxy substituent.
1020 – 1050 C-O Sym. StretchAryl-Alkyl EtherStrong band, often coupled with ring vibrations.
750 – 800 C-H OOP BendingMeta-SubstitutionCritical for Isomer ID. 1,3-disubstituted benzenes typically show strong bands near 690 cm⁻¹ and 780 cm⁻¹.

Comparative Performance Analysis

This section objectively compares the spectral signature of the target molecule against its most common "alternatives": its ortho-isomer (a common synthetic impurity) and its Hydrochloride salt form.

Target vs. Ortho-Isomer (2-Ethoxyphenoxy analog)

Differentiation between the meta (3-ethoxy) and ortho (2-ethoxy) isomers is critical for Quality Control (QC).

Feature3-Ethoxy (Target) 2-Ethoxy (Alternative/Impurity) differentiation Strategy
Fingerprint Region (OOP Bending) Two bands: ~690 cm⁻¹ & ~780 cm⁻¹Single strong band: ~750 cm⁻¹The meta isomer displays a "two-peak" pattern in the low-frequency region, whereas the ortho typically shows one dominant peak.
Steric Shift (Ether Band) Standard C-O stretch (~1250 cm⁻¹)Shifted C-O stretchThe ortho substituent causes steric crowding, often shifting the ether stretch to a slightly higher frequency due to bond stiffening.
Free Base vs. Hydrochloride Salt

Drug development often utilizes the HCl salt for solubility. The FTIR spectrum changes drastically between these forms.

  • Free Base: Sharp N-H stretch at ~3300 cm⁻¹. Clear "Bohlmann bands" (2700-2800 cm⁻¹) indicating a relaxed piperidine chair conformation.

  • HCl Salt: The N-H stretch disappears. A broad, ragged "Ammonium Band" appears from 2400 – 3000 cm⁻¹ , often obscuring the C-H stretches. A new "Ammonium Salt" deformation band appears near 1580 – 1620 cm⁻¹ .

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility and minimize sampling error, follow this self-validating protocol.

Sample Preparation Workflow

Method: Attenuated Total Reflectance (ATR) – Preferred for oils and solids. Crystal Material: Diamond or ZnSe (Diamond preferred for durability with HCl salts).

  • Blank Correction: Collect a background spectrum (air) with the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition:

    • If Oil (Free Base): Place 10 µL on the crystal center. Ensure no bubbles.

    • If Solid (HCl Salt): Place 5 mg on the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Validation Check: Verify the peak height of the strongest band (likely C-O at ~1250 cm⁻¹) is between 0.2 and 0.8 Absorbance units. If >1.0, reduce sample thickness (for transmission) or clean crystal (for ATR).

Data Processing Logic

Data_Processing Raw_Data Raw Interferogram FFT Fast Fourier Transform Raw_Data->FFT Baseline Baseline Correction (Rubberband Method) FFT->Baseline Norm Normalization (Min-Max to C-O Band) Baseline->Norm Peak_Pick Peak Picking (Threshold: 5% T) Norm->Peak_Pick

Figure 2: Standardized data processing workflow for consistent spectral comparison.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Piperidine, 1-methyl-.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Balsamo, A., et al. (1994).[2] 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[3] Synthesis and antidepressant activity.[2][4] Journal of Medicinal Chemistry.[2] [Cited in context of structural analogs]. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General Reference for Functional Group Assignments).
  • University of Colorado Boulder. Characteristic IR Absorption Frequencies of Organic Functional Groups. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Ethoxyphenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(3-Ethoxyphenoxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.